N-Benzyl Epinephrine

Beschreibung

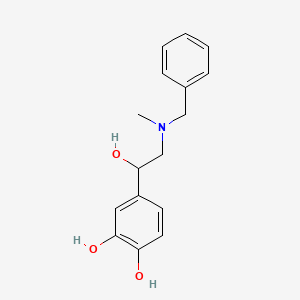

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZTNWVCNPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171362 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095714-91-2 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of N-Benzyl Epinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl Epinephrine, a close structural analog and key synthetic intermediate of the vital hormone and neurotransmitter epinephrine, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of N-Benzyl Epinephrine, detailing its chemical structure, physicochemical properties, synthesis pathways, and analytical characterization methodologies. While primarily recognized as a precursor and a process impurity in the manufacturing of epinephrine, its structural similarity to endogenous catecholamines warrants a thorough understanding of its chemical and pharmacological profile. This document serves as a foundational resource for scientists engaged in catecholamine research, synthetic chemistry, and the quality control of adrenergic drugs.

Introduction: The Significance of a Benzylated Catecholamine

Epinephrine (adrenaline) is a critical endogenous catecholamine that regulates a multitude of physiological processes through its action on α- and β-adrenergic receptors.[1] Its synthesis and purification for pharmaceutical use is a process that demands high precision to minimize impurities that could affect efficacy and safety. N-Benzyl Epinephrine emerges in this context as a direct precursor in several synthetic routes to epinephrine, where the benzyl group serves as a protecting group for the amine. Its presence as an impurity, specifically designated as "rac Adrenaline Impurity D," in epinephrine preparations necessitates robust analytical methods for its detection and quantification.[2][3] Understanding the chemical behavior and potential biological activity of N-Benzyl Epinephrine is therefore not only an academic exercise but a practical necessity for ensuring the quality and safety of a widely used medication. This guide aims to consolidate the available technical information on N-Benzyl Epinephrine to support these endeavors.

Chemical Identity and Structure

N-Benzyl Epinephrine is a secondary amine and a catechol derivative, featuring a benzyl group attached to the nitrogen atom of the epinephrine backbone.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol[3]

-

Common Synonyms: N-benzyladrenaline, rac Adrenaline Impurity D[2][3]

-

CAS Number: 1095714-91-2[2]

-

Molecular Formula: C₁₆H₁₉NO₃[4]

-

SMILES String: CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O[3]

Molecular Structure

The structure of N-Benzyl Epinephrine is characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain with a hydroxyl group at the benzylic position, and a methylamino group that is further substituted with a benzyl group.

Caption: 2D Chemical Structure of N-Benzyl Epinephrine.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl Epinephrine is provided below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 273.33 g/mol | [2][4] |

| Appearance | White to nearly-white microcrystalline powder or granules | [General chemical knowledge] |

| Solubility | Soluble in methanol | [5] |

| Storage | Store at 2-8°C for long-term storage | [4] |

| Purity (typical) | >99% by HPLC | [4] |

Synthesis of N-Benzyl Epinephrine

N-Benzyl Epinephrine is primarily synthesized as an intermediate in the production of racemic or enantiomerically pure epinephrine. The common synthetic pathway involves the reduction of N-benzyl adrenalone.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages:

-

Formation of N-benzyl adrenalone: This precursor is typically synthesized by reacting 3',4'-dihydroxy-2-chloroacetophenone with N-methylbenzylamine.

-

Reduction to N-Benzyl Epinephrine: The ketone group of N-benzyl adrenalone is then reduced to a secondary alcohol to yield N-Benzyl Epinephrine.

Caption: General synthetic pathway to N-Benzyl Epinephrine.

Experimental Protocol: Reduction of N-benzyl adrenalone

The following protocol is a representative example of the reduction of N-benzyl adrenalone to N-Benzyl Epinephrine.

Materials:

-

N-benzyl adrenalone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Methanolic HCl

-

Ice-salt bath

Procedure:

-

Charge a reaction vessel with N-benzyl adrenalone and methanol.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Add sodium borohydride portion-wise to the cooled reaction mixture while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a specified period (e.g., 3 hours).

-

Quench the reaction by adding methanolic HCl to adjust the pH to approximately 0.5-2.5. This step also facilitates the breakdown of the borate complex.

-

The resulting N-Benzyl Epinephrine can then be carried forward in solution for the subsequent debenzylation step to produce epinephrine.

Pharmacology and Biological Activity (Current Understanding and Gaps)

A comprehensive pharmacological profile for N-Benzyl Epinephrine is not extensively documented in publicly available literature. Its primary role in the scientific literature is that of a synthetic intermediate. However, based on its structural similarity to epinephrine, some logical inferences can be drawn, which must be treated with caution and require experimental validation.

Adrenergic Receptor Interactions: A Postulated Profile

Epinephrine is a potent agonist at both α- and β-adrenergic receptors.[1][6][7] The key structural features for this activity are the catechol moiety and the ethanolamine side chain. N-Benzyl Epinephrine retains these core features. The bulky N-benzyl group, however, is a significant modification compared to the N-methyl group of epinephrine.

-

Potential for α- and β-Adrenergic Activity: It is plausible that N-Benzyl Epinephrine can bind to and potentially activate adrenergic receptors. The extent of this activity (agonist, partial agonist, or antagonist) and its receptor subtype selectivity (α₁, α₂, β₁, β₂, β₃) are unknown without experimental data.

-

Influence of the N-benzyl Group: The large benzyl substituent on the nitrogen atom could sterically hinder the optimal binding conformation required for potent receptor activation, potentially leading to reduced affinity and/or efficacy compared to epinephrine. It might also alter the selectivity profile between α- and β-adrenergic receptors.

It is imperative to emphasize that the above points are speculative and require rigorous pharmacological investigation through receptor binding assays and functional studies.

Implications as an Impurity

The presence of N-Benzyl Epinephrine as an impurity in epinephrine formulations could have clinical implications. If it possesses significant adrenergic activity, it could contribute to the overall pharmacological effect, potentially altering the intended dose-response relationship of epinephrine. Conversely, if it acts as an antagonist or has a different receptor selectivity profile, it could interfere with the therapeutic effects of epinephrine. Given these uncertainties, controlling the levels of this impurity is of paramount importance.

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of N-Benzyl Epinephrine, particularly in the context of quality control for epinephrine manufacturing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of N-Benzyl Epinephrine.

Illustrative HPLC Method:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution. A slightly acidic pH (e.g., 3.1) is often employed.[8]

-

Detection: UV detection at a wavelength where the catechol chromophore absorbs, typically around 280 nm.[8]

-

Internal Standard: For quantitative analysis, an internal standard such as 3,4-dihydroxy benzylamine can be used.[8]

Caption: A typical HPLC workflow for the analysis of N-Benzyl Epinephrine.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of N-Benzyl Epinephrine. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the catechol and benzyl rings, the methine proton of the ethanolamine side chain, the N-methyl group, and the benzylic methylene protons.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used for the confirmation of the molecular weight and for structural analysis through fragmentation patterns.[9] The fragmentation of N-Benzyl Epinephrine would likely involve cleavage of the C-C bond benzylic to the nitrogen and the hydroxyl group, as well as loss of the benzyl group.

Conversion to Epinephrine: The Debenzylation Step

The final step in the synthesis of epinephrine from N-Benzyl Epinephrine is the removal of the N-benzyl protecting group.

Catalytic Hydrogenolysis

This is a common and efficient method for debenzylation.

Protocol Overview:

-

N-Benzyl Epinephrine is dissolved in a suitable solvent, such as methanol.

-

The solution is acidified, for example, with dilute HCl.

-

A palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to an atmosphere of hydrogen gas, often at a slightly elevated temperature (e.g., 40 °C), and stirred until the reaction is complete.[5]

-

Upon completion, the catalyst is filtered off, and the pH is adjusted to precipitate the epinephrine product.

Conclusion and Future Directions

N-Benzyl Epinephrine is a molecule of considerable importance in the synthesis of epinephrine. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization. A significant gap in the current knowledge is the lack of a comprehensive pharmacological profile. Future research should focus on elucidating the adrenergic receptor binding affinities and intrinsic activities of N-Benzyl Epinephrine to fully understand its potential biological effects, both as a standalone compound and as an impurity in epinephrine formulations. Such studies would provide invaluable information for drug development professionals and regulatory bodies, ensuring the continued safety and efficacy of this life-saving medication.

References

-

Adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Adrenergics Module. (n.d.). University of Pittsburgh School of Medicine. Retrieved January 16, 2026, from [Link]

-

bmse000316 Epinephrine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 16, 2026, from [Link]

-

Epinephrine. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). In Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

HPLC Methods for analysis of Epinephrine. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]

-

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. (2024, September 2). Nature Communications. [Link]

- Processes for the preparation of epinephrine. (2009).

-

N-BENZYL ADRENALONE. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

-

HPLC Separation of Epinephrine and Related Impurities. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

-

α- and β-Adrenergic Receptors. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. (2022, April 21). Archives of Toxicology. [Link]

-

N-Benzyl Epinephrine. (n.d.). Chemfeel. Retrieved January 16, 2026, from [Link]

-

N-Benzyl Epinephrine. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 16, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 16, 2026, from [Link]

-

Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. (1984). Drugs. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000068). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. (2010). Archives of Applied Science Research. [Link]

-

Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. (2009). Scientia Pharmaceutica. [Link]

-

First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. (n.d.). ResearchGate. [Link]

Sources

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. N-Benzyl Epinephrine | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]

- 3. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 6. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 7. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of N-Benzyl Epinephrine

This guide provides a comprehensive overview of the synthesis of N-Benzyl Epinephrine, a derivative of the vital hormone and neurotransmitter, epinephrine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of N-Benzyl Epinephrine

Epinephrine, also known as adrenaline, is a critical catecholamine involved in the "fight-or-flight" response. Its chemical structure features a catechol moiety and an amino group, both of which are susceptible to chemical modification. The N-benzylation of epinephrine yields N-Benzyl Epinephrine, a compound of interest in medicinal chemistry and pharmacology. The introduction of a benzyl group can significantly alter the parent molecule's properties, including its lipophilicity, receptor-binding affinity, and metabolic stability. This modification allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. N-Benzyl Epinephrine also serves as a key intermediate in the synthesis of other complex molecules and is recognized as an impurity in epinephrine preparations.[1]

Core Synthesis Pathway: Reductive Amination

The most direct and efficient route for the synthesis of N-Benzyl Epinephrine is through the reductive amination of epinephrine with benzaldehyde. This one-pot reaction is favored for its simplicity and relatively high yields.[2][3] The underlying principle of this reaction is the initial formation of an iminium ion intermediate from the reaction between the secondary amine of epinephrine and the carbonyl group of benzaldehyde. This intermediate is then reduced in situ by a mild reducing agent to form the final N-benzylated product.

Reaction Mechanism

The reductive amination process can be broken down into two key steps:

-

Iminium Ion Formation: The secondary amine of epinephrine nucleophilically attacks the carbonyl carbon of benzaldehyde. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of a resonance-stabilized iminium ion. The acidic protons of the catechol group of epinephrine can be sensitive to the reaction conditions, making pH control a crucial parameter.

-

Reduction: A reducing agent, typically sodium borohydride or a derivative like sodium cyanoborohydride, is introduced to selectively reduce the iminium ion.[2] Sodium borohydride is a cost-effective and safe reducing agent suitable for this transformation.[4][5][6] It is crucial that the reducing agent is mild enough not to reduce the benzaldehyde starting material.

The overall synthetic transformation is depicted in the following diagram:

Experimental Protocol: Step-by-Step Methodology

This section provides a detailed, step-by-step protocol for the synthesis of N-Benzyl Epinephrine via reductive amination.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| (L)-Epinephrine | C₉H₁₃NO₃ | 183.20 | ≥98% | Sigma-Aldrich |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Acros Organics |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Alfa Aesar |

| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | EMD Millipore |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of (L)-Epinephrine in 100 mL of anhydrous methanol. Stir the solution at room temperature until the epinephrine is fully dissolved.

-

Addition of Benzaldehyde: To the stirred solution, add 1.1 mL (1.06 g, 10 mmol) of benzaldehyde dropwise over 5 minutes.

-

Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of 0.42 g (11 mmol) of sodium borohydride in 20 mL of methanol. Add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-Benzyl Epinephrine can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for several hours to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Characterization of N-Benzyl Epinephrine

The identity and purity of the synthesized N-Benzyl Epinephrine should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons from both the catechol and benzyl rings, a singlet for the benzylic protons, a multiplet for the chiral center proton, and signals for the N-methyl and aliphatic protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the N-methyl and aliphatic carbons. |

| FTIR | Characteristic peaks for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations.[7][8][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of N-Benzyl Epinephrine (C₁₆H₁₉NO₃, M.W. = 273.33 g/mol ).[10][11] |

| HPLC | A single major peak indicating high purity.[12][13] |

Safety and Handling Precautions

-

Sodium Borohydride: is a water-reactive and flammable solid. It is also toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood, away from water and open flames. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4][5][6]

-

Benzaldehyde: is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

-

Methanol: is a flammable liquid and is toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of N-Benzyl Epinephrine via reductive amination is a robust and accessible method for laboratory-scale production. This guide provides a detailed framework for its synthesis, purification, and characterization. By understanding the underlying chemical principles and adhering to the described protocols and safety measures, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development.

References

-

SynThink Research Chemicals. N-Benzyl Epinephrine | 1095714-91-2. [Link]

-

Veeprho. N-Benzyl Epinephrine Impurity | CAS 1095714-91-2. [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. (2012). [Link]

-

The Ohio State University. Sodium Borohydride SOP. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

-

ResearchGate. Reductive aminations of benzaldehyde. [Link]

-

PubChem. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000316 - Epinephrine (C9H13NO3). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000068). [Link]

-

National Institute of Standards and Technology. Epinephrine - the NIST WebBook. [Link]

-

precisionFDA. N-BENZYL ADRENALONE. [Link]

-

DergiPark. Structural Analysis of Epinephrine by Combination of Density Functional Theory and Hartree-Fock Methods. [Link]

-

YouTube. Reductive Amination. (2023). [Link]

-

Master Organic Chemistry. Reductive Amination (Reaction Guide). (2017). [Link]

- Google Patents.

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025). [Link]

-

Veeprho. N-Benzyl Epinephrine Impurity | CAS 1095714-91-2. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

National Institute of Standards and Technology. Epinephrine - the NIST WebBook. [Link]

-

ResearchGate. Reductive aminations of benzaldehyde. [Link]

-

ResearchGate. The FT-IR spectra of (a) epinephrine bitartrate (EpiBit) crystals, (b).... [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.osu.edu [chemistry.osu.edu]

- 7. Epinephrine [webbook.nist.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 13. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

The Unseen Architect: A Technical Guide to the Discovery and Strategic Role of N-Benzyl Epinephrine in Modern Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the nuanced history and critical role of N-Benzyl Epinephrine, a molecule often relegated to the footnotes of pharmaceutical literature. While not a therapeutic agent itself, its existence is a testament to the elegant strategies required in synthetic organic chemistry. We will explore its pivotal function as a protected intermediate in the industrial synthesis of epinephrine, examining the chemical logic that necessitates its transient creation and the methodologies developed for its efficient conversion.

Historical Context: The Challenge of Synthesizing a Hormone

The story of N-Benzyl Epinephrine is intrinsically linked to the history of epinephrine (adrenaline) itself. First isolated from adrenal glands by Jōkichi Takamine in 1901 and independently by others around the same time, the therapeutic potential of this potent hormone was immediately recognized.[1][2] However, reliance on animal sources was unsustainable for widespread medical use, prompting a race to achieve its chemical synthesis. Friedrich Stolz and Henry Drysdale Dakin independently accomplished this feat in 1904, laying the groundwork for future refinements.[3]

Early synthetic routes were often inefficient and produced a racemic mixture of epinephrine's enantiomers. It was quickly discovered that the biological activity resides almost exclusively in the (R)-(-)-enantiomer, which is significantly more potent than its (S)-(+)-counterpart.[4] This presented a new challenge: the development of a stereoselective synthesis or an efficient method for resolving the racemic mixture. It is within this pursuit of a commercially viable and stereochemically pure synthesis of epinephrine that N-Benzyl Epinephrine emerged as a key player.

The Synthetic Imperative: Why N-Benzyl Epinephrine is Essential

The structure of epinephrine contains a secondary amine and a catechol moiety, both of which are reactive and can interfere with certain chemical transformations. The primary challenge in synthesizing epinephrine lies in selectively reducing the ketone of an adrenalone precursor without affecting other functional groups. This is where the strategic use of a protecting group becomes paramount.

The Benzyl Group: An Ideal Guardian for the Amine

The N-benzyl group serves as an effective protecting group for the secondary amine of epinephrine for several key reasons:

-

Stability: The benzyl group is stable under a range of reaction conditions, including the reduction of the adjacent ketone.[5]

-

Facile Introduction: It can be readily introduced by reacting a precursor with benzyl bromide or through reductive amination.[5]

-

Clean Removal: The benzyl group can be cleaved under mild conditions via catalytic hydrogenation, a process that is highly efficient and yields the desired secondary amine with minimal byproducts.[6][7]

The presence of the N-benzyl group in the intermediate, N-benzyl adrenalone, allows for the selective reduction of the ketone to a hydroxyl group, forming N-Benzyl Epinephrine. Without this protection, the secondary amine could potentially react with other reagents or lead to undesired side reactions.

Pharmacological Inactivity: A Fortuitous Property

While specific binding affinity data for N-Benzyl Epinephrine at adrenergic receptors is not extensively published, it is understood that the bulky N-benzyl substituent significantly diminishes its pharmacological activity compared to epinephrine. The interaction of catecholamines with adrenergic receptors is highly specific, involving hydrogen bonding with the catechol hydroxyls and an ionic interaction with the amine group.[8] The large, hydrophobic benzyl group likely hinders the proper binding of the molecule to the active site of the α- and β-adrenergic receptors. This presumed lack of significant biological activity is advantageous for a synthetic intermediate, minimizing potential physiological effects during the manufacturing process. A study on N-substituted norepinephrine derivatives showed that while some larger N-substituents could increase beta-adrenergic activity, an underivatized amine was crucial for significant activity in many cases.[9]

The Synthetic Pathway: From Precursor to Final Product

The synthesis of epinephrine via the N-Benzyl Epinephrine intermediate is a multi-step process that has been refined over the years for optimal yield and purity. The general scheme involves the formation of N-benzyl adrenalone, its reduction to N-Benzyl Epinephrine, and the final deprotection to yield epinephrine.

Synthesis of N-Benzyl Adrenalone

The precursor, N-benzyl adrenalone, is typically synthesized by reacting 3,4-dihydroxy-α-chloroacetophenone with N-methylbenzylamine.[6]

Synthesis of the N-benzyl adrenalone precursor.

Reduction to N-Benzyl Epinephrine

The critical step is the reduction of the ketone in N-benzyl adrenalone to a secondary alcohol, yielding N-Benzyl Epinephrine. This is typically achieved using a reducing agent such as sodium borohydride in an alcoholic solvent like methanol.[10] The reaction is often carried out at low temperatures (0-5 °C) to control its exothermicity.[10]

Reduction of N-benzyl adrenalone to N-Benzyl Epinephrine.

More advanced methods employ asymmetric transfer hydrogenation to directly produce the desired (R)-enantiomer of N-Benzyl Epinephrine, thus avoiding a subsequent resolution step. This often involves a ruthenium catalyst with a chiral ligand.[11]

Debenzylation to Epinephrine

The final step is the removal of the N-benzyl protecting group to yield epinephrine. This is most commonly accomplished by catalytic transfer hydrogenation.[6][7] In this process, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium on carbon (Pd/C) catalyst.[7][10] This method is advantageous as it avoids the need for high-pressure hydrogen gas, making it safer for industrial-scale production.[6]

Debenzylation of N-Benzyl Epinephrine to yield Epinephrine.

The reaction mechanism for catalytic transfer hydrogenation involves the in-situ generation of hydrogen on the surface of the palladium catalyst, which then facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl group.

| Step | Reactant | Reagents/Conditions | Product | Purpose |

| 1 | 3,4-dihydroxy-α-chloroacetophenone | N-methylbenzylamine | N-benzyl adrenalone | Introduction of the protected amine functionality. |

| 2 | N-benzyl adrenalone | Sodium borohydride, Methanol | N-Benzyl Epinephrine | Selective reduction of the ketone to a secondary alcohol. |

| 3 | N-Benzyl Epinephrine | H₂, Palladium on Carbon (Pd/C) | Epinephrine | Removal of the N-benzyl protecting group. |

| Table 1: Key Steps in the Synthesis of Epinephrine via N-Benzyl Epinephrine. |

Chiral Resolution

When the reduction of N-benzyl adrenalone is not stereoselective, a racemic mixture of N-Benzyl Epinephrine is produced, which subsequently yields racemic epinephrine. The separation of the desired (R)-(-)-epinephrine from the less active (S)-(+)-enantiomer is crucial. This is typically achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[6] The differing solubilities of these diastereomeric salts allow for their separation by crystallization.[12]

Conclusion

N-Benzyl Epinephrine, while devoid of its own therapeutic application, holds a significant place in the history and industrial production of epinephrine. Its use as a protected intermediate exemplifies a fundamental principle of organic synthesis: the temporary masking of a reactive functional group to enable a specific chemical transformation elsewhere in the molecule. The development of synthetic routes involving N-Benzyl Epinephrine has not only provided a reliable and scalable source of this vital medication but has also driven innovation in the fields of protecting group chemistry and asymmetric catalysis. For researchers and professionals in drug development, the story of N-Benzyl Epinephrine serves as a compelling case study in the strategic design and execution of a commercially viable synthetic pathway for a complex pharmaceutical agent.

References

- Abel, J. J., & Takamine, J. (n.d.). Abel, Takamine, and the Isolation of Adrenaline. Research Starters.

- BenchChem. (2025).

- A Process For Preparing Epinephrine Intermedi

- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.

- Epinephrine (medic

- Achiwa, K., & Nishio, N. (2025).

- Reitz, A. B., Sonveaux, E., Rosenkranz, R. P., Verlander, M. S., Melmon, K. L., Hoffman, B. B., ... & Goodman, M. (1986). Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives. Journal of medicinal chemistry, 29(11), 2234–2241.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.

- N-BENZYL ADRENALONE - gsrs. (n.d.).

- Transo-Pharm. (2020, June 1). Enantiomeric Purity of Epinephrine.

- N-Benzyl Epinephrine Impurity | CAS 1095714-91-2 - Veeprho. (n.d.).

- Chiral resolution - Wikipedia. (n.d.).

- Pitt Cardiology. (n.d.). Adrenergics Module.

- Bieg, T., & Szeja, W. (1985).

- Major interactions between (–)-epinephrine and its β -adrenergic receptor binding site. (n.d.).

- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025).

- N-Benzyl Epinephrine | CAS No- 1095714-91-2 | Simson Pharma Limited. (n.d.).

- Epinephrine | C9H13NO3 | CID 5816 - PubChem. (n.d.).

- Britannica, T. Editors of Encyclopaedia (2026, January 8). epinephrine. Encyclopedia Britannica.

- N-Benzyl Epinephrine | CAS No: 1095714-91-2 - Aquigen Bio Sciences. (n.d.).

- Adrenaline - Impurity E | CAS No : 36467-25-1 - Pharmaffili

- Adrenaline EP Impurity E | 36467-25-1 - SynZeal. (n.d.).

Sources

- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. veeprho.com [veeprho.com]

- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. scihorizon.com [scihorizon.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physical and chemical properties of N-Benzyl Epinephrine

An In-depth Technical Guide to N-Benzyl Epinephrine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the physical and chemical properties of N-Benzyl Epinephrine. By synthesizing foundational chemical principles with practical, field-proven insights, this guide aims to provide an authoritative resource for professionals engaged in pharmaceutical research and development.

Section 1: Core Molecular Profile

N-Benzyl Epinephrine, known systematically as 4-[2-[benzyl(methyl)amino]-1-hydroxy-ethyl]benzene-1,2-diol, is a significant derivative and intermediate of Epinephrine.[1][2][3] The substitution of a benzyl group on the nitrogen atom of the ethanolamine side chain fundamentally alters the molecule's physicochemical characteristics compared to the endogenous hormone, Epinephrine. This modification has direct implications for its potential pharmacological activity, stability, and analytical profile.

Physicochemical Characteristics

The introduction of the benzyl moiety increases the molecular weight and is predicted to enhance lipophilicity, which can influence its pharmacokinetic behavior, such as membrane permeability and distribution.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | [2][3] |

| Synonyms | N-benzyladrenaline, Adrenaline Impurity D | [2][4] |

| CAS Number | 1095714-91-2 | [1][2][5] |

| Molecular Formula | C₁₆H₁₉NO₃ | [1][2][5] |

| Molecular Weight | 273.33 g/mol | [1][2][5] |

| Appearance | White to nearly-white microcrystalline powder or granules | [4][6] |

| Purity (Typical) | >95% - 99.77% (as per commercial suppliers) | [7][8] |

| Storage | Store at refrigerator (2-8°C) for long-term storage | [7] |

Spectroscopic and Analytical Identity

Definitive identification and quantification of N-Benzyl Epinephrine rely on a suite of spectroscopic and chromatographic techniques. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis (CoA) including the following data.[5]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the catechol and benzyl rings, a methine proton at the chiral center, methylene protons adjacent to the nitrogen, and the methyl group protons. The integration of these signals would confirm the proton count of the structure.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight with a molecular ion peak at m/z 273.33.[1][2] Fragmentation patterns would likely involve cleavage of the C-C bond alpha to the hydroxyl group and the benzylic C-N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include broad O-H stretching from the phenolic groups, C-H stretching for both aromatic and aliphatic components, and C=C stretching from the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of N-Benzyl Epinephrine.[5][7] A validated HPLC method is essential for separating it from related impurities, including residual starting materials or degradation products.

Section 2: Synthesis and Purification Methodologies

N-Benzyl Epinephrine is a key intermediate in certain synthetic routes to Epinephrine.[9][10] Understanding its synthesis is crucial for process chemists and those developing related compounds. The primary route involves the reductive amination of an adrenalone precursor.

Generalized Synthesis and Validation Workflow

The logical flow from starting materials to a validated, pure compound is a multi-stage process requiring careful control of reaction conditions and rigorous purification and analysis.

Figure 1: A representative workflow for the synthesis and quality control of N-Benzyl Epinephrine.

Experimental Protocol: Reduction of N-Benzyl Adrenalone

This protocol is an illustrative example based on methodologies described in the patent literature.[9] It must be adapted and optimized for specific laboratory conditions.

-

Charging the Reactor: Charge N-Benzyl Adrenalone into a suitable reaction vessel containing methanol as the solvent.

-

Cooling: Cool the reaction mixture to a temperature between 0°C and 5°C using an ice bath. This is critical to control the exothermic nature of the reduction.

-

Reducing Agent Addition: Add sodium borohydride portion-wise to the cooled mixture while maintaining the low temperature. This controlled addition prevents thermal runaway and improves selectivity.

-

Reaction Monitoring: Stir the reaction mixture for a period of approximately 3 hours or until reaction completion is confirmed by a suitable analytical method (e.g., Thin Layer Chromatography).

-

Quenching and Work-up: After completion, carefully add methanolic hydrochloric acid to break down the borate complex and adjust the pH to be acidic (e.g., 0.5-2.5). This step precipitates unwanted inorganic solids.[9]

-

Isolation: Filter the reaction mixture to remove the precipitated inorganic solids. The filtrate contains the desired N-Benzyl Epinephrine.

-

Purification: The isolated product can be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity for use as a reference standard or for subsequent synthetic steps.

Section 3: Reactivity and Stability

The chemical behavior of N-Benzyl Epinephrine is governed by its functional groups: the catechol ring, the secondary alcohol, and the tertiary amine.

-

Oxidation: The catechol moiety is highly susceptible to oxidation, which can occur in the presence of air, light, or metal ions, leading to the formation of colored ortho-quinones. This is the primary degradation pathway. Therefore, the compound should be stored under inert gas, protected from light, and at reduced temperatures (2-8°C).[7]

-

Acid-Base Chemistry: The molecule possesses both acidic (phenolic hydroxyls) and basic (tertiary amine) centers. It will form acid addition salts in the presence of acids. The pH of solutions is a critical factor for its stability and solubility.

-

Debenzylation: The N-benzyl group can be cleaved via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, and H₂ gas).[9][11][12] This reaction is a key step in the synthesis of DL-Epinephrine from N-Benzyl Epinephrine.[9]

Section 4: Putative Pharmacological Profile

While N-Benzyl Epinephrine is primarily known as a synthetic intermediate and an impurity of Epinephrine, its structural similarity to adrenergic agonists suggests it possesses biological activity. Epinephrine is a nonselective agonist of all adrenergic receptors (α₁, α₂, β₁, β₂, β₃).[13][14][15]

The presence of the N-benzyl group is expected to modulate the interaction with these receptors. The increased steric bulk and lipophilicity could alter the binding affinity, selectivity, and efficacy (agonist vs. antagonist activity) compared to Epinephrine. The presumed mechanism would follow the canonical G-protein coupled receptor (GPCR) signaling pathway.

Figure 2: A generalized model of the putative signaling mechanism for N-Benzyl Epinephrine via adrenergic receptors.

Further research, including receptor binding assays and functional studies, is required to fully characterize the pharmacological profile of N-Benzyl Epinephrine.

References

- A Process For Preparing Epinephrine Intermediate. (n.d.). Quick Company.

- N-Benzyl Epinephrine | CAS 1095714-91-2. (n.d.). LGC Standards.

- Processes for the preparation of epinephrine. (2009). Google Patents.

- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. (n.d.). PubChem.

- Processes for the preparation of epinephrine. (2009). Google Patents.

- N-Benzyl Epinephrine-d3. (n.d.). LGC Standards.

- N-Benzyl Epinephrine | CAS No: 1095714-91-2. (n.d.). Aquigen Bio Sciences.

- N-Benzyl Epinephrine | CAS No- 1095714-91-2 | NA. (n.d.). Chemicea.

- N-Benzyl Epinephrine | 1095714-91-2. (n.d.). SynThink Research Chemicals.

- Method for the production of adrenaline. (n.d.). Google Patents.

- N-Benzyl Epinephrine | CAS No. 1095714-91-2. (n.d.). Clearsynth.

- Epinephrine (medication). (n.d.). Wikipedia.

- Adrenaline - Impurity D. (n.d.). Pharmaffiliates.

- N-Benzyl Epinephrine. (n.d.). KM Pharma Solution Private Limited.

- Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.

- Epinephrine. (n.d.). StatPearls - NCBI Bookshelf.

- Epinephrine. (n.d.). PubChem.

Sources

- 1. N-Benzyl Epinephrine | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]

- 2. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl Epinephrine | CAS No- 1095714-91-2 | NA [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. kmpharma.in [kmpharma.in]

- 9. A Process For Preparing Epinephrine Intermediate [quickcompany.in]

- 10. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]

- 11. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 13. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 14. Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Benzyl Epinephrine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Synthetic Intermediate and Pharmaceutical Impurity

This technical guide provides a detailed overview of N-Benzyl Epinephrine, a compound of significant interest to researchers, scientists, and professionals in drug development. While primarily known as a crucial intermediate in the synthesis of Epinephrine and a designated pharmaceutical impurity, its structural similarity to the vital catecholamine warrants a thorough understanding of its chemical and potential pharmacological properties. This document delves into its synthesis, analytical characterization, and inferred biological interactions, offering a foundational resource for its study.

Core Chemical Identity

N-Benzyl Epinephrine is a substituted catecholamine characterized by the presence of a benzyl group attached to the nitrogen atom of the epinephrine molecule. This structural modification is central to its role in synthetic organic chemistry and its classification as a process-related impurity in the manufacturing of Adrenaline (Epinephrine).

A summary of its key identifiers is presented below:

| Identifier | Value | Source(s) |

| Chemical Name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | [1][2] |

| Synonyms | rac Adrenaline Impurity D, N-benzyladrenaline | [1][3] |

| CAS Number (Racemic) | 1095714-91-2 | [4][5][6][7] |

| CAS Number ((R)-enantiomer) | 317351-40-9 | [8] |

| Molecular Formula | C₁₆H₁₉NO₃ | [2][5] |

| Molecular Weight | 273.33 g/mol | [3][6] |

Synthesis and Role as a Synthetic Intermediate

N-Benzyl Epinephrine is not typically synthesized as an end-product for therapeutic use but rather as a protected intermediate in the total synthesis of DL-Epinephrine (racemic mixture). The benzyl group serves as a protecting group for the secondary amine, which can be readily removed in the final step of the synthesis.

The primary synthetic route involves a two-step process starting from N-benzyl adrenalone (also known as 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone).[4][9]

Step 1: Reduction of the Ketone The ketone group of N-benzyl adrenalone is reduced to a secondary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. The reaction is typically performed at low temperatures (e.g., 0-5°C) to control its exothermic nature.[4]

Step 2: Debenzylation to form Epinephrine The resulting N-Benzyl Epinephrine is then subjected to catalytic hydrogenation to cleave the N-benzyl protecting group. This debenzylation step yields DL-Epinephrine. A common catalyst for this reaction is Palladium on carbon (Pd/C) in the presence of hydrogen gas.[4][5] The reaction is often carried out in methanol under acidic conditions to facilitate the process.[5][10]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from N-Benzyl Adrenalone to DL-Epinephrine.

Physicochemical and Analytical Considerations

As a laboratory chemical, N-Benzyl Epinephrine is typically a solid that should be stored at refrigerated temperatures (2-8°C) for long-term stability.[6] Its purity is critical, especially when used as a reference standard for impurity profiling in pharmaceutical-grade Epinephrine.

Analytical Methodologies

The detection and quantification of N-Benzyl Epinephrine, primarily as an impurity in Epinephrine drug products, rely on high-performance liquid chromatography (HPLC). While specific monographs for N-Benzyl Epinephrine are not common, methods developed for Epinephrine and its related substances are directly applicable.

Experimental Protocol: Representative RP-HPLC Method for Impurity Profiling

This protocol is based on established principles for the analysis of Epinephrine and its impurities, such as those referenced by the United States Pharmacopeia (USP).[11][12][13]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is typically employed.[11][12]

-

Mobile Phase: A common mobile phase consists of a buffer/organic solvent mixture. For example, a mixture of water and methanol (e.g., 85:10 v/v) with an acidic modifier like acetic acid (e.g., 5% v/v), with the pH adjusted to approximately 3.1.[12] Ion-pairing agents like 1-octanesulfonic acid may also be included to improve peak shape and retention.[11]

-

Detection: UV detection at 280 nm is suitable for these aromatic compounds.[12]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[11]

-

Internal Standard: For accurate quantification, an internal standard such as 3,4-dihydroxy benzylamine may be used.[12]

-

Sample Preparation: The Epinephrine drug substance or product is dissolved in a suitable diluent, often the mobile phase itself, to a known concentration.

-

Analysis: The sample is injected into the HPLC system. The retention time of N-Benzyl Epinephrine will be distinct from that of Epinephrine and other related impurities due to the increased hydrophobicity conferred by the benzyl group.

-

Quantification: The concentration of N-Benzyl Epinephrine is determined by comparing its peak area to that of a certified reference standard.

Other advanced analytical techniques for detecting catecholamines and related substances include capillary electrophoresis and electrochemiluminescence-based sensors, which offer high sensitivity.

Inferred Pharmacological Profile and Mechanism of Action

There is a lack of direct pharmacological studies on N-Benzyl Epinephrine in the public domain. Its primary relevance is as a chemical intermediate and impurity. However, based on its structural similarity to Epinephrine, it is reasonable to hypothesize its potential biological targets.

Epinephrine exerts its well-documented physiological effects by acting as a non-selective agonist of adrenergic receptors (α and β).[14][15][16] These are G-protein coupled receptors that mediate the "fight-or-flight" response.

-

α-Adrenergic Receptors: Activation leads to effects such as vasoconstriction, mydriasis (pupil dilation), and intestinal relaxation.[15]

-

β-Adrenergic Receptors: Activation causes bronchodilation, increased heart rate and contractility, and glycogenolysis.[14][15]

The large, hydrophobic benzyl group on the nitrogen atom of N-Benzyl Epinephrine would significantly alter its interaction with these receptors compared to Epinephrine. It is plausible that the compound may act as a weak agonist or potentially an antagonist at adrenergic receptors, but this remains speculative without empirical data. The steric hindrance introduced by the benzyl group would likely impact the binding affinity and efficacy at the receptor's active site.

The established signaling pathway for Epinephrine, which N-Benzyl Epinephrine might interact with, is depicted below.

Caption: Simplified Adrenergic Signaling Pathways Activated by Epinephrine.

Conclusion

N-Benzyl Epinephrine holds a significant position in the landscape of pharmaceutical chemistry. Its primary role as a synthetic precursor to Epinephrine is well-established, and its presence as a process-related impurity necessitates robust analytical methods for its control in final drug products. While its own pharmacological profile is not characterized, its structure provides a compelling case for potential interaction with adrenergic systems. For researchers in drug development and quality control, a comprehensive understanding of N-Benzyl Epinephrine's synthesis, properties, and analytical behavior is essential for ensuring the purity, safety, and efficacy of manufactured Epinephrine.

References

-

A Process For Preparing Epinephrine Intermediate. Quick Company. [Link]

- Processes for the preparation of epinephrine.

-

N-Benzyl Epinephrine Impurity | CAS 1095714-91-2. Veeprho. [Link]

-

Epinephrine-impurities. Pharmaffiliates. [Link]

-

Adrenaline EP Impurity D | 317351-40-9. SynZeal. [Link]

- Processes for the preparation of epinephrine.

-

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. PubChem. [Link]

-

N-Benzyl Epinephrine - API Impurities. Alentris Research Pvt. Ltd. [Link]

- Method for the production of adrenaline.

-

N-BENZYL ADRENALONE. precisionFDA. [Link]

-

What's the mechanism of action for epinephrine? Drugs.com. [Link]

-

Epinephrine. StatPearls - NCBI Bookshelf. [Link]

-

An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection. Journal of University of Science and Technology of China. [Link]

-

Epinephrine | C9H13NO3 | CID 5816. PubChem. [Link]

-

Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

-

USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column. SIELC. [Link]

-

A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. ResearchGate. [Link]

-

Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PMC - NIH. [Link]

-

Determination of Epinephrine using a Novel Sensitive Electrochemiluminescence Sensor based on ZnO Nanoparticles Modified. International Journal of Electrochemical Science. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-Benzyl Epinephrine | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]

- 3. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Process For Preparing Epinephrine Intermediate [quickcompany.in]

- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. alentris.org [alentris.org]

- 8. Adrenaline EP Impurity D | 317351-40-9 | SynZeal [synzeal.com]

- 9. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]

- 10. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 11. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

N-Benzyl Epinephrine as an Intermediate in Epinephrine Synthesis: A Technical Guide

Authored by: A Senior Application Scientist

Abstract

Epinephrine, a critical hormone and neurotransmitter, plays a vital role in regulating physiological responses.[1][2][3] Its synthesis, a cornerstone of pharmaceutical chemistry, involves multiple pathways, often utilizing intermediates to enhance yield, purity, and stereoselectivity. This technical guide provides an in-depth exploration of the use of N-benzyl epinephrine as a key intermediate in the synthesis of epinephrine. We will delve into the mechanistic underpinnings of this synthetic strategy, detail field-proven protocols, and discuss the critical parameters that ensure a robust and efficient process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important manufacturing process.

Introduction: The Significance of Epinephrine and its Synthetic Challenges

Epinephrine, also known as adrenaline, is a catecholamine that is central to the "fight-or-flight" response.[3][4] Its physiological effects, including increased heart rate, bronchodilation, and elevated blood pressure, make it an indispensable therapeutic agent for treating anaphylaxis, cardiac arrest, and severe asthma attacks.[2][4][5]

The industrial production of epinephrine has evolved from its initial isolation from animal adrenal glands to sophisticated chemical syntheses.[2][6] A primary challenge in synthetic epinephrine production is achieving high enantiomeric purity. The biological activity of epinephrine resides almost exclusively in the (R)-(-)-enantiomer, making stereoselective synthesis or efficient resolution of the racemic mixture a critical aspect of the manufacturing process.[5] The use of protecting groups and strategic intermediates is paramount to overcoming these challenges and ensuring a cost-effective and scalable synthesis.[7]

The Role of the N-Benzyl Group: A Strategic Protecting Group

The synthesis of epinephrine often starts from catechol, which is converted to 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone.[5] In this multi-step process, the N-benzyl group serves as a crucial protecting group for the secondary amine of what will become the epinephrine molecule.

Why is the N-benzyl group effective?

-

Stability: The benzyl group is stable under a wide range of acidic and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule without unintended side reactions involving the amine.[8][9]

-

Facilitation of Purification: The presence of the bulky, non-polar benzyl group can aid in the crystallization and purification of the N-benzyl epinephrine intermediate.

-

Controlled Deprotection: The benzyl group can be selectively removed under relatively mild reductive conditions, most commonly through catalytic hydrogenation, which is a clean and efficient reaction.[8][10] This step, known as debenzylation, regenerates the free secondary amine of epinephrine.

Synthetic Pathway via N-Benzyl Epinephrine: A Step-by-Step Analysis

The synthesis of epinephrine utilizing the N-benzyl intermediate can be broadly divided into two key stages: the formation of N-benzyl epinephrine and its subsequent conversion to epinephrine.

3.1. Stage 1: Synthesis of N-Benzyl Epinephrine

The common starting material for this pathway is 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone.[5] This precursor undergoes a reduction of the ketone functionality to a hydroxyl group to yield N-benzyl epinephrine (also referred to as N-benzyl adrenaline).[11][12]

Experimental Protocol: Reduction of N-Benzyl Adrenalone to N-Benzyl Adrenaline

A frequently employed and efficient method for this reduction utilizes sodium borohydride.[11]

-

Reaction Setup: N-Benzyl-Adrenalone is dissolved in an alcohol solvent, such as methanol, in a reaction vessel.[11]

-

Cooling: The reaction mixture is cooled to a low temperature, typically 0-5°C, using an ice-salt bath to control the exothermic nature of the reaction.[11]

-

Reducing Agent Addition: Sodium borohydride is added portion-wise to the cooled reaction mixture. This controlled addition is critical to prevent a rapid, uncontrolled exothermic reaction.[11]

-

Reaction Monitoring: The reaction is stirred under cooling for a period of time, often around 3 hours, to ensure complete reduction.[11]

-

Workup: After completion, an acidic solution (e.g., methanolic HCl) is added to quench the reaction and break down the borate complex formed during the reduction.[11] This step is crucial for the subsequent isolation of the product.

-

Isolation: The resulting mixture is filtered to remove inorganic solids, yielding a filtrate containing the N-benzyl adrenaline intermediate.[11]

Causality Behind Experimental Choices:

-

Sodium Borohydride: This reducing agent is chosen for its relative safety, affordability, and selectivity in reducing ketones in the presence of other functional groups.[11]

-

Low Temperature: The reaction is conducted at a low temperature to manage the exothermicity of the hydride reduction, preventing potential side reactions and ensuring the stability of the catechol moiety.[11]

-

Portion-wise Addition: This technique provides better control over the reaction rate and temperature, enhancing safety and yield.[11]

3.2. Stage 2: Conversion of N-Benzyl Epinephrine to Epinephrine (Debenzylation)

The final step in this pathway is the removal of the N-benzyl protecting group to yield epinephrine. This is typically achieved through catalytic hydrogenation.[5][11]

Experimental Protocol: Catalytic Hydrogenation of N-Benzyl Epinephrine

-

Catalyst and Reaction Medium: The N-benzyl epinephrine solution (often the filtrate from the previous step) is charged with a palladium on carbon (Pd/C) catalyst.[5][11] Methanol is a common solvent for this reaction.[5]

-

Acidification: The pH of the reaction mixture is adjusted to an acidic range (pH 1.0-3.0) using an acid like hydrochloric acid.[5][13] This is important for the efficiency of the hydrogenation.

-

Hydrogenation: Hydrogen gas is bubbled through the stirred reaction mixture.[5] The reaction is often heated to around 40-50°C to facilitate the reaction.[5][11]

-

Reaction Monitoring: The reaction is monitored for completion, which can take several hours (e.g., 6-35 hours).[5][11]

-

Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the solid Pd/C catalyst.[5]

-

Product Precipitation: The pH of the filtrate is then adjusted to be basic (e.g., pH 8.5) with a base like ammonia solution.[5] This causes the epinephrine free base to precipitate out of the solution.

-

Isolation and Purification: The precipitated epinephrine is collected by filtration, washed with a suitable solvent like methanol, and dried.[5]

Trustworthiness of the Protocol:

This protocol is self-validating in that the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the N-benzyl epinephrine starting material. The final product's identity and purity can be confirmed by various analytical methods, including melting point, spectroscopy (NMR, IR), and HPLC.[14]

Data Presentation and Visualization

Table 1: Key Reaction Parameters and Typical Yields

| Parameter | Stage 1: Reduction | Stage 2: Hydrogenation |

| Starting Material | N-Benzyl Adrenalone | N-Benzyl Epinephrine |

| Key Reagent | Sodium Borohydride | H₂, Pd/C |

| Solvent | Methanol | Methanol |

| Temperature | 0-5°C[11] | 30-50°C[11] |

| pH | N/A | 1.0-3.0[5] |

| Typical Reaction Time | ~3 hours[11] | 6-35 hours[5][11] |

| Product | N-Benzyl Epinephrine | Racemic Epinephrine |

| Typical Yield | High (often in-situ)[11] | >80% |

Diagrams

Diagram 1: Overall Synthesis Workflow

Caption: Workflow for Epinephrine Synthesis via N-Benzyl Intermediate.

Diagram 2: Chemical Structures

Caption: Structures of N-Benzyl Epinephrine and Epinephrine.

Chiral Resolution: Obtaining the Biologically Active Enantiomer

The synthesis described above yields racemic epinephrine, a mixture of both the (R)- and (S)-enantiomers. As the therapeutic effect is primarily associated with the (R)-(-)-epinephrine isomer, a chiral resolution step is essential.[5]

This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid.[1][5] The differing solubilities of these diastereomeric salts in a suitable solvent (like methanol) allow for their separation by fractional crystallization.[1] Once the desired diastereomer is isolated, the chiral auxiliary is removed by treatment with a base to yield the pure (R)-(-)-epinephrine.

Conclusion and Future Perspectives

The use of N-benzyl epinephrine as an intermediate provides a robust and industrially scalable pathway for the synthesis of epinephrine. The N-benzyl protecting group offers stability during the reduction step and is readily cleaved under mild conditions. This strategy, coupled with efficient chiral resolution techniques, allows for the production of high-purity (R)-(-)-epinephrine required for pharmaceutical applications.

Future research in this area may focus on the development of asymmetric hydrogenation methods for the direct synthesis of the desired enantiomer of N-benzyl epinephrine, potentially eliminating the need for a separate resolution step and further streamlining the manufacturing process.[12] Advances in catalysis and green chemistry will continue to drive innovation in the synthesis of this life-saving medication.[15]

References

-

A Process For Preparing Epinephrine Intermediate. Quick Company. Link

-

Processes for the preparation of epinephrine. Google Patents. Link

-

The Discovery and Synthesis of Epinephrine. Link

-

Resolution of Epinephrine by HPLC and Determination of Enantiomeric Impurity in its injections. Ingenta Connect. Link

-

Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. SciSpace. Link

-

[Resolution of the epinephrine enantiomers derivatized with fluorescent chiral reagent by reversed-phase high performance liquid chromatography]. ResearchGate. Link

-

Processes for the preparation of epinephrine. Google Patents. Link

-

Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. ResearchGate. Link

-

How would one go about synthesizing epinephrine?. Quora. Link

-

L(-)-Epinephrine synthesis. ChemicalBook. Link

-

The discovery and synthesis of epinephrine. PubMed. Link

-

Method for the production of adrenaline. Google Patents. Link

-

Epinephrine Production How Leading Pharmaceutical Companies Are Innovating Manufacturing Processes. Coherent Market Insights. Link

-

Reductive amination. Wikipedia. Link

-

Preparation method of (R) -epinephrine. Google Patents. Link

-

Dopamine, Norepinephrine and Ephinephrine Synthesis. Sigma-Aldrich. Link

-

Epinephrine Biosynthesis: Hormonal and Neural Control During Stress. PMC. Link

-

Reductive Amination. Chemistry Steps. Link

-

21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Link

-

The discovery and synthesis of epinephrine. Semantic Scholar. Link

-

Benzyl (Bn) Protective Group. Chem-Station Int. Ed. Link

-

Reductive Amination, and How It Works. Master Organic Chemistry. Link

-

(PDF) Investigation of epinephrine molecule and its synthesis. ResearchGate. Link

-

Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. Link

-

Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech. Link

-

Catecholamine. Wikipedia. Link

-

Epinephrine Solution / Official Monographs for Part I. Link

-

N-Benzyl Epinephrine. Clearsynth. Link

-

Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives. PubMed. Link

-

Benzyl Protection. Common Organic Chemistry. Link

Sources

- 1. Portico [access.portico.org]

- 2. The discovery and synthesis of epinephrine [pubmed.ncbi.nlm.nih.gov]

- 3. Catecholamine - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 6. L(-)-Epinephrine synthesis - chemicalbook [chemicalbook.com]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. A Process For Preparing Epinephrine Intermediate [quickcompany.in]

- 12. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]

- 13. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

Unveiling the Pharmacological Potential of N-Benzyl Epinephrine: A Technical Guide for Researchers

Abstract

N-Benzyl Epinephrine, a close structural analog of the vital hormone and neurotransmitter epinephrine, presents a compelling yet underexplored molecule for pharmacological investigation. While primarily recognized as a synthetic intermediate and impurity in the production of epinephrine, its unique structural features—specifically the substitution of a benzyl for the N-methyl group—suggest a distinct pharmacological profile. This technical guide provides a comprehensive analysis of the potential pharmacological activities of N-Benzyl Epinephrine, grounded in established principles of adrenergic pharmacology and structure-activity relationships (SAR). We will explore its likely interactions with adrenergic receptors, hypothesize its downstream signaling effects, and propose detailed experimental protocols for its empirical validation. This document is intended to serve as a foundational resource for researchers in pharmacology and drug development, aiming to stimulate and guide future investigations into this intriguing compound.

Introduction: The Case for Investigating N-Benzyl Epinephrine

Epinephrine is a cornerstone of therapeutics, exerting potent effects on the cardiovascular and respiratory systems through its action on α- and β-adrenergic receptors.[1][2] Its clinical utility is, however, tempered by a short duration of action and a broad receptor activity profile. Chemical modification of the epinephrine scaffold has historically been a fruitful avenue for the development of novel therapeutics with improved selectivity and pharmacokinetic properties. N-Benzyl Epinephrine, characterized by the replacement of the N-methyl group with a larger, hydrophobic benzyl moiety, represents such a modification. While its existence is documented in the context of epinephrine synthesis, a thorough investigation into its intrinsic pharmacological properties is conspicuously absent from the scientific literature.[3][4][5] This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its study.

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of catecholamines is exquisitely sensitive to their molecular structure. The core phenylethylamine structure, the catechol ring, the β-hydroxyl group, and the nature of the N-substituent all play critical roles in determining receptor affinity and efficacy.[3][5][6]

Adrenergic Receptor Binding and Functional Activity: An Informed Hypothesis

Based on established SAR principles for adrenergic agonists, we can predict the potential interactions of N-Benzyl Epinephrine with adrenergic receptors:

-

Alpha (α)-Adrenergic Receptors: Generally, increasing the size of the N-substituent on a catecholamine decreases its affinity for α-adrenergic receptors.[3][5] However, studies have shown that N-aralkyl substitutions, such as a benzyl group, can enhance affinity for α-adrenoceptors, possibly due to favorable hydrophobic interactions within the receptor's binding pocket.[7] This suggests that N-Benzyl Epinephrine may retain significant, or even enhanced, affinity for α-receptors compared to epinephrine. Whether this translates to agonist or antagonist activity requires empirical determination.

-